Cas no 68892-41-1 (5'-O-DMT-N2-ibu-dG)

5'-O-DMT-N2-ibu-dG structure
Nombre del producto:5'-O-DMT-N2-ibu-dG
Número CAS:68892-41-1
MF:C35H37N5O7
Megavatios:639.697588682175
MDL:MFCD00010059
CID:58886
PubChem ID:24896092
5'-O-DMT-N2-ibu-dG Propiedades químicas y físicas
Nombre e identificación
-
- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine
- IBU-DMT-DEOXYGUANOSINE
- N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine
- N2-Isobutyryl-5′-O-(4,4′-diMethoxytrityl)-2′-deoxyguanosine
- iBu-DMT-dG
- DMT-N-IB-DG
- 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine
- Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
- Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-
- KSC912C7F
- RMQXDNUKLIDXOS-ZGIBFIJWSA-N
- 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)
- 5'-O-DMT-N2-ibu-dG
- MFCD00010059
- NS00036739
- 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine
- SCHEMBL2281663
- DS-14582
- DTXSID1074965
- BP-58861
- HY-W010702
- CS-W011418
- C35H37N5O7
- PD131006
- AKOS040758294
- EINECS 272-615-4
- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine, ~98%
- A836283
- AKOS015837181
- I0697
- N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- N-(9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- AKOS015895625
- 68892-41-1
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
- N-{9-[(2R,4S,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-4-HYDROXYOXOLAN-2-YL]-6-OXO-1H-PURIN-2-YL}-2-METHYLPROPANAMIDE
-
- MDL: MFCD00010059
- Renchi: 1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1
- Clave inchi: RMQXDNUKLIDXOS-ZGIBFIJWSA-N
- Sonrisas: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=NC2C(N([H])C(N([H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=O)=NC1=2)=O
Atributos calculados
- Calidad precisa: 639.26900
- Masa isotópica única: 639.26929854g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 47
- Cuenta de enlace giratorio: 11
- Complejidad: 1080
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: nothing
- Superficie del Polo topológico: 146
- Recuento de constructos de variantes mutuas: 22
Propiedades experimentales
- Color / forma: White powder.
- Denso: 1.2353 (rough estimate)
- Punto de fusión: 155°C(dec.)(lit.)
- Punto de ebullición: 671.92°C (rough estimate)
- Punto de inflamación: No data available
- índice de refracción: 1.7500 (estimate)
- PSA: 149.82000
- Logp: 4.46140
- Disolución: Not determined.
5'-O-DMT-N2-ibu-dG Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H302
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Código F de la marca fuka:1-3-10
- Condiciones de almacenamiento:Storage temperature: -20 ° C
- Período de Seguridad:S22;S24/25
5'-O-DMT-N2-ibu-dG Datos Aduaneros
- Código HS:29349990
5'-O-DMT-N2-ibu-dG PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018306-1g |
5'-O-DMT-N2-ibu-dG |
68892-41-1 | 98% | 1g |
¥36 | 2023-09-08 | |
Chemenu | CM191787-100g |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 95% | 100g |
$560 | 2024-07-24 | |
Ambeed | A135681-100g |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 99% | 100g |
$467.0 | 2025-02-22 | |
TRC | I780398-100mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 100mg |
75.00 | 2021-08-04 | ||
abcr | AB251561-100g |
5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 100g |
€614.80 | 2025-02-20 | |
abcr | AB251561-100 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 100g |
€614.80 | 2023-06-22 | |
abcr | AB251561-250 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 250g |
€1170.30 | 2023-06-22 | |
TRC | I780398-50mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 50mg |
60.00 | 2021-08-04 | ||
TRC | I780398-10mg |
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine |
68892-41-1 | 10mg |
45.00 | 2021-08-04 | ||
abcr | AB251561-1 g |
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; . |
68892-41-1 | 99% | 1g |
€80.10 | 2023-06-22 |
5'-O-DMT-N2-ibu-dG Literatura relevante
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
3. Back matter
-
4. Back matter
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:68892-41-1)5'-O-DMT-N2-ibu-dG

Pureza:99%
Cantidad:100g
Precio ($):420.0